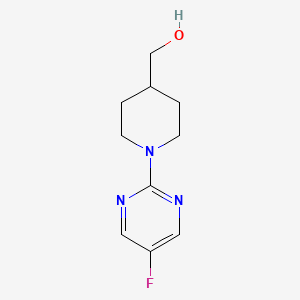

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBPMSROIZFBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a crucial building block in contemporary drug discovery. The protocol herein is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development who require a robust and well-validated synthetic procedure.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure combines a piperidine scaffold, a common motif in pharmaceuticals, with a 5-fluoropyrimidine moiety, which often serves as a bioisostere for other functional groups or as a reactive handle for further chemical modification. The synthesis hinges on a well-established and highly reliable reaction: the nucleophilic aromatic substitution (SNAr).

The overall strategy involves the coupling of two primary synthons:

-

Piperidin-4-ylmethanol : The nucleophilic component.

-

2-Chloro-5-fluoropyrimidine : The electrophilic aromatic component.

The core transformation is the displacement of the chloride atom on the pyrimidine ring by the secondary amine of the piperidine ring. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative fluorine atom, making the C2 position susceptible to nucleophilic attack.[1][2]

Caption: Synthetic workflow for the target molecule.

Precursor Synthesis and Availability

While both key starting materials are commercially available, understanding their synthesis provides valuable context for purity assessment and potential side-reactions.

Synthesis of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is readily prepared via the reduction of a piperidine-4-carboxylic acid derivative. A standard and high-yielding laboratory method involves the reduction of ethyl piperidine-4-carboxylate using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[3]

Reaction: Ethyl piperidine-4-carboxylate + LiAlH₄ → Piperidin-4-ylmethanol

This reduction is typically quantitative and yields a high-purity product after a standard aqueous workup to quench the excess hydride reagent.[3]

2-Chloro-5-fluoropyrimidine

2-Chloro-5-fluoropyrimidine is a widely used building block in medicinal chemistry. It is typically synthesized from 5-fluorouracil, a commodity chemical. The process involves a chlorination reaction, often using phosphorus oxychloride (POCl₃), which converts the hydroxyl groups of the uracil tautomer into chlorides.[4] This reagent is commercially available from numerous suppliers.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section details the primary coupling reaction. The protocol is designed to be self-validating through in-process controls and clear characterization of the final product.

Mechanistic Insight

The SNAr reaction is a two-step addition-elimination process.[1][2]

-

Addition: The lone pair of electrons on the piperidine nitrogen atom attacks the electron-deficient C2 carbon of the 2-chloro-5-fluoropyrimidine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the inductive effect of the fluorine atom.[1][2]

-

Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final product and a chloride ion.

The presence of an electron-withdrawing group (fluorine) ortho or para to the leaving group (chloride) is crucial for activating the ring toward nucleophilic attack.[2]

Quantitative Data and Reagents

| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |

| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | 132.52 | 10.0 | 1.0 | 1.33 g |

| Piperidin-4-ylmethanol | C₆H₁₃NO | 115.17 | 10.5 | 1.05 | 1.21 g |

| DIPEA | C₈H₁₉N | 129.24 | 15.0 | 1.5 | 2.6 mL |

| DMSO (anhydrous) | C₂H₆OS | 78.13 | - | - | 20 mL |

Step-by-Step Experimental Protocol

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-Chloro-5-fluoropyrimidine (1.33 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask and stir until the solid is fully dissolved. To this solution, add piperidin-4-ylmethanol (1.21 g, 10.5 mmol, 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol, 1.5 eq).

-

Reaction: Heat the reaction mixture to 110 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% ethyl acetate in hexanes. The reaction is generally complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford this compound as a white to off-white solid.

Expertise & Experience: The Rationale Behind Experimental Choices

-

Choice of Base (DIPEA): A hindered, non-nucleophilic organic base like DIPEA is chosen to neutralize the HCl generated during the reaction. Its steric bulk prevents it from competing with piperidin-4-ylmethanol as a nucleophile, thus avoiding the formation of unwanted byproducts. Using a weaker inorganic base like K₂CO₃ is also feasible but may require longer reaction times or higher temperatures.

-

Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNAr reactions. It effectively solvates the ionic intermediates (Meisenheimer complex) and reactants but does not protonate the nucleophile, thereby maintaining its reactivity. DMF or NMP are also suitable alternatives.

-

Temperature: The reaction is heated to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination. 110 °C is a typical temperature that ensures a reasonable reaction rate without causing significant decomposition of the reactants or product.

-

Stoichiometry: A slight excess (1.05 equivalents) of the piperidin-4-ylmethanol is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-fluoropyrimidine, which can simplify purification.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process monitoring and final product validation.

-

Reaction Monitoring: TLC is a critical tool. A spot corresponding to the starting 2-chloro-5-fluoropyrimidine should be observed to diminish over time, while a new, more polar spot corresponding to the product appears. Co-spotting a mixture of the reaction and starting material helps in unambiguous identification. LC-MS provides more definitive tracking by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

-

Product Characterization: The identity and purity of the final compound must be confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule, showing characteristic shifts for the pyrimidine, piperidine, and methanol protons and carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

-

By adhering to these validation steps, a researcher can have high confidence in the outcome of the synthesis, ensuring the material is suitable for subsequent stages of a drug development pipeline.

Caption: Self-validating protocol workflow.

References

- Vertex AI Search. (2025). How to synthesize the derivatives of 4 - Piperidinemethanol? - Blog.

- ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.

- Various Authors. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate.

- Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97.

- Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. As referenced in an online discussion.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.

- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Srigen Life Sciences.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

Sources

synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

An In-depth Technical Guide to the Synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient method of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale, provide a detailed, field-tested laboratory protocol, and discuss the characterization and process considerations necessary for successful synthesis. This document is designed to serve as a practical and authoritative resource for chemists in the pharmaceutical and biotechnology industries.

Introduction and Strategic Overview

Chemical Identity and Significance

The target molecule, this compound (CAS No. 1238423-86-7), merges two critical pharmacophores: a 5-fluoropyrimidine ring and a piperidin-4-ylmethanol moiety. The 5-fluoropyrimidine scaffold is a bioisostere for uracil and is found in numerous anticancer agents[1]. Its electron-deficient nature, conferred by the two ring nitrogens, makes it an excellent electrophile for nucleophilic aromatic substitution[2]. The piperidin-4-ylmethanol fragment provides a versatile, saturated heterocyclic linker that can improve physicochemical properties such as solubility and metabolic stability, while offering a hydroxyl group for further synthetic elaboration. The combination of these fragments has led to its incorporation into various therapeutic candidates, including potent kinase inhibitors[3].

Retrosynthetic Analysis and Core Reaction

The most logical and industrially scalable disconnection for the target compound is at the C-N bond between the pyrimidine ring and the piperidine nitrogen. This retrosynthetic approach identifies two readily available or synthesizable starting materials: 2-chloro-5-fluoropyrimidine and piperidin-4-ylmethanol .

The forward synthesis is therefore achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key transformation, the secondary amine of piperidin-4-ylmethanol acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyrimidine ring and displacing the chloride leaving group.

The Chemistry of the SNAr Reaction

Mechanism and Rationale

The SNAr reaction is a cornerstone of heterocyclic chemistry. Unlike nucleophilic substitution on aliphatic carbons, this reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nitrogen atom of piperidin-4-ylmethanol attacks the C2 carbon of the 2-chloro-5-fluoropyrimidine. This carbon is highly activated (electron-poor) due to the inductive effect of the adjacent nitrogen atoms and the fluorine atom. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . The aromaticity of the pyrimidine ring is temporarily broken.[4]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. A base is crucial in this process to neutralize the protonated piperidine nitrogen and the HCl generated, driving the reaction to completion.

While the classic SNAr mechanism involves a discrete Meisenheimer intermediate, recent studies suggest that for some heterocyclic systems, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[5] For practical purposes in synthesis design, the stepwise model remains a highly effective predictive tool.

View SNAr Reaction Mechanism Diagram

References

- 1. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

CAS 1032825-49-2 chemical properties

An In-Depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

Prefatory Note on CAS Number: The initial topic specified CAS 1032825-49-2, which corresponds to the chemical entity (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. However, a comprehensive literature review for in-depth technical information relevant to drug development professionals revealed a scarcity of data for this specific compound. In contrast, the synonym "GSK2830371" is extensively documented as a highly significant and well-characterized molecule in oncological research. To provide a guide that is both technically deep and of practical value to the intended audience, this document will focus on GSK2830371 (CAS: 1404456-53-6), a potent and selective Wip1 phosphatase inhibitor.

Introduction

GSK2830371 is an orally active, small-molecule inhibitor of the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, including breast cancer, leading to the suppression of anti-tumorigenic pathways.[1][2] GSK2830371 represents a promising therapeutic strategy by selectively targeting Wip1, thereby reactivating the p53 pathway and sensitizing cancer cells to genotoxic stress. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and potential applications of GSK2830371 in cancer research and drug development.

Physicochemical Properties of GSK2830371

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [3] |

| Molecular Formula | C23H29ClN4O2S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM) | |

| Storage | Store at -20°C |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain located near the catalytic site of Wip1. This flap region is structurally distinct among members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1 over other phosphatases.[3]

Upon binding, GSK2830371 induces a conformational change in Wip1 that prevents it from dephosphorylating its substrates. Key substrates of Wip1 include critical components of the DNA damage response pathway, such as:

-

p53 (at Ser15): Inhibition of Wip1 leads to the accumulation of phosphorylated p53, enhancing its stability and transcriptional activity.[3][4]

-

Chk2 (at Thr68): Prevents the dephosphorylation of Chk2, a key checkpoint kinase.[3][4]

-

ATM (at Ser1981): Sustains the activation of the apical DDR kinase ATM.[3]

-

γH2AX (at Ser139): Maintains the phosphorylated state of H2AX, a marker of DNA double-strand breaks.[3]

By inhibiting Wip1, GSK2830371 effectively removes the brakes on the p53 pathway, leading to the upregulation of p53 target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest.[3][4]

Biological Activity and Applications in Oncology

GSK2830371 has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring PPM1D amplification and a wild-type TP53 gene.[2] Its biological effects are multifaceted:

-

Selective Growth Inhibition: GSK2830371 shows potent anti-proliferative activity against a range of cancer cell lines, including those derived from breast cancer and hematological malignancies with the aforementioned genetic profile.[3][4] In contrast, cells with mutant p53 are largely resistant to its effects.[3]

-

Induction of Cell Cycle Arrest and Apoptosis: By activating the p53 pathway, GSK2830371 can induce G1 and G2 phase cell cycle arrest in a p21-dependent manner.[1] In combination with other agents, it can also potentiate apoptosis.[1]

-

Synergistic Effects with Other Anti-Cancer Agents: GSK2830371 has been shown to synergize with other anti-cancer therapies. For instance, it enhances the efficacy of MDM2 inhibitors (e.g., Nutlin-3) by preventing the dephosphorylation and subsequent degradation of p53.[1] It also sensitizes cancer cells to genotoxic agents like doxorubicin.[1]

These findings underscore the potential of GSK2830371 as a targeted therapy for specific patient populations.

Experimental Protocol: Western Blot Analysis of p53 Phosphorylation

The following protocol outlines a typical Western blot experiment to assess the effect of GSK2830371 on p53 phosphorylation in a PPM1D-amplified, TP53 wild-type cancer cell line (e.g., MCF7).

Objective: To determine if treatment with GSK2830371 increases the level of phosphorylated p53 at Serine 15.

Materials:

-

MCF7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GSK2830371 stock solution (in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-p53 (Ser15), Rabbit anti-total p53, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p53, 1:1000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with antibodies for total p53 and β-actin (as a loading control).

-

Quantify the band intensities and normalize the phospho-p53 signal to total p53 and the loading control.

-

Pharmacokinetics and In Vivo Efficacy

GSK2830371 is orally bioavailable. In vivo studies using xenograft models have demonstrated its anti-tumor efficacy. For example, in mice with DOHH2 lymphoma xenografts, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth.[4] These studies also confirmed the pharmacodynamic effects of the drug, showing increased phosphorylation of Chk2 and p53 and decreased Wip1 protein levels in the tumors.[4]

Conclusion

GSK2830371 is a pioneering example of a selective, allosteric phosphatase inhibitor with significant potential in oncology. Its ability to reactivate the p53 tumor suppressor pathway by targeting Wip1 in genetically defined cancer populations makes it a highly attractive candidate for targeted therapy. The synergistic effects observed with other anti-cancer agents further broaden its therapeutic potential. Ongoing research continues to explore the full clinical utility of Wip1 inhibition and the role of GSK2830371 in the evolving landscape of precision medicine.

References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells [mdpi.com]

- 3. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

Introduction: The Imperative for Unambiguous Characterization

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1][2] The title compound, this compound, is comprised of three key structural features:

-

A 5-Fluoropyrimidine Ring: A privileged scaffold in medicinal chemistry, notably found in anticancer agents like 5-Fluorouracil, where the fluorine atom significantly modulates electronic properties and metabolic stability.[3][4]

-

A Piperidine Ring: A saturated heterocycle prevalent in CNS-active drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a non-planar linker.[5]

-

A Primary Alcohol: A versatile functional group that can act as a hydrogen bond donor or a synthetic handle for further molecular elaboration.

Given this complexity, a singular analytical technique is insufficient for complete characterization. An integrated approach is required to confirm not only the molecular formula and mass but also the precise connectivity and three-dimensional arrangement of every atom. This guide details the logical workflow for achieving this goal with a high degree of scientific certainty.

The Elucidation Workflow: A Multi-Pronged Strategy

The structural confirmation process is a systematic investigation where each technique provides a unique piece of the puzzle. The overall strategy relies on the convergence of data from orthogonal methods to build an unshakeable structural hypothesis.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry provides the molecular weight, allowing for the determination of the molecular formula. For a molecule like this, which contains a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its soft ionization nature, which typically yields a prominent protonated molecule ([M+H]⁺).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Full Scan: Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-500) to identify the [M+H]⁺ ion. The expected molecular weight is C₁₀H₁₄FN₃O = 211.24 g/mol , so the [M+H]⁺ ion should appear at m/z 212.12.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 212.12) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This fragmentation pattern is crucial for confirming connectivity.[6]

-

Data Interpretation: Decoding the Fragments

The fragmentation pattern provides a roadmap of the molecule's structure. Key bond cleavages help confirm the linkage between the pyrimidine and piperidine rings.

| Predicted m/z | Ion Identity / Neutral Loss | Structural Significance |

| 212.12 | [M+H]⁺ | Protonated molecular ion, confirms molecular weight. |

| 194.11 | [M+H - H₂O]⁺ | Loss of the methanol's hydroxyl group as water. |

| 181.11 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 113.04 | [C₄H₂FN₂-NH]⁺ | Fragment corresponding to the fluoropyrimidine moiety attached to the piperidine nitrogen. |

| 96.06 | [C₅H₉N-CH₂OH]⁺ | Fragment corresponding to the piperidinemethanol portion. |

Note: Predicted m/z values are monoisotopic.

The presence of fragments at m/z 113 and 96 would provide strong evidence for the proposed connectivity. The fragmentation of piperidine alkaloids often involves characteristic ring cleavages and losses of substituents.[7][8]

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred if the compound has exchangeable protons (like the -OH group) that need to be observed.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of a single fluorine atom will provide a simple yet highly informative spectrum.[9]

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., within the piperidine ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, providing the key to connecting disparate parts of the molecule, such as the pyrimidine ring and the piperidine ring.

-

Data Interpretation: Assigning the Signals

The chemical structure dictates a unique set of expected NMR signals.

¹H NMR Predicted Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-4', H-6' (Pyrimidine) | ~8.2-8.4 | Doublet (d) | 2H | Aromatic protons on an electron-deficient ring, adjacent to fluorine. |

| H-2eq, H-6eq (Piperidine) | ~4.4-4.6 | Doublet of triplets (dt) | 2H | Axial protons adjacent to the pyrimidine nitrogen, deshielded. |

| H-2ax, H-6ax (Piperidine) | ~3.0-3.2 | Triplet of doublets (td) | 2H | Equatorial protons adjacent to the pyrimidine nitrogen. |

| H-3eq, H-5eq, H-3ax, H-5ax | ~1.2-1.9 | Multiplets (m) | 4H | Remaining piperidine ring protons.[5][10] |

| H-4 (Piperidine) | ~1.8-2.0 | Multiplet (m) | 1H | Methine proton at the 4-position of the piperidine ring. |

| -CH₂OH | ~3.5-3.7 | Doublet (d) | 2H | Methylene protons of the hydroxymethyl group. |

| -CH₂OH | Variable | Broad Singlet (br s) | 1H | Exchangeable proton of the alcohol. |

¹³C NMR Predicted Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2' (Pyrimidine) | ~158-162 | Carbon attached to two nitrogens. |

| C-5' (Pyrimidine) | ~155-159 (d, ¹JCF) | Carbon directly bonded to fluorine, shows large C-F coupling. |

| C-4', C-6' (Pyrimidine) | ~140-145 (d, ²JCF) | Aromatic carbons with smaller C-F coupling. |

| C-2, C-6 (Piperidine) | ~42-45 | Carbons alpha to the pyrimidine-linked nitrogen.[11] |

| C-4 (Piperidine) | ~38-42 | Carbon bearing the hydroxymethyl group. |

| -CH₂OH | ~65-68 | Carbon of the primary alcohol. |

| C-3, C-5 (Piperidine) | ~28-32 | Remaining piperidine carbons. |

The Power of HMBC

The HMBC spectrum is the ultimate confirmation of the N-arylation. It will show a crucial correlation between the piperidine protons at the 2 and 6 positions (H-2, H-6) and the pyrimidine carbon at the 2' position (C-2'). This 3-bond correlation is unambiguous proof of the covalent link between the two rings.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

physical and chemical properties of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Introduction

In the landscape of modern drug discovery, the assembly of privileged structural motifs is a cornerstone of rational design. The target molecule, this compound, represents a confluence of two such powerful scaffolds: the bioisosterically significant 5-fluoropyrimidine and the versatile piperidine core. The piperidine ring is a ubiquitous feature in a multitude of pharmaceuticals, enhancing properties like solubility and receptor binding affinity, while fluoropyrimidines are central to numerous therapeutic agents, particularly in oncology, where the fluorine atom can improve metabolic stability and binding interactions.[1][2][3][4]

This technical guide provides a comprehensive analysis of the . As this specific molecule is not extensively documented in publicly available literature, this document leverages expert knowledge and data from its constituent fragments—5-fluoropyrimidine and 4-(hydroxymethyl)piperidine—to construct a robust, predictive profile. We will detail its inferred physicochemical characteristics, propose a validated synthetic route, outline a complete analytical characterization workflow, and discuss its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure:

Caption: 2D Structure of this compound

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₄FN₃O | Calculated |

| Molecular Weight | 211.24 g/mol | Calculated |

| CAS Number | Not available | N/A |

| InChI Key | InChIKey=ZJODWJBFYJCWTR-UHFFFAOYSA-N | Calculated |

| Canonical SMILES | C1CN(CCC1CO)C2=NC=C(C=N2)F | Calculated |

Inferred Physicochemical Properties

The following properties are predicted based on the known characteristics of the 5-fluoropyrimidine and 4-(hydroxymethyl)piperidine scaffolds.

| Property | Predicted Value | Rationale and Authoritative Context |

| Appearance | White to off-white solid | Similar N-aryl piperidines and piperidinemethanol itself are solids at room temperature.[5] |

| Melting Point | 120 - 140 °C (estimated) | The introduction of the rigid, planar fluoropyrimidine group is expected to increase the melting point significantly compared to the parent 4-(hydroxymethyl)piperidine (55-59 °C).[5] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water. | The molecule possesses both polar (alcohol, nitrogens) and non-polar (pyrimidine ring, piperidine backbone) regions. It is expected to be soluble in common organic solvents. The basic piperidine nitrogen may allow for salt formation to increase aqueous solubility. |

| pKa (basic) | 7.5 - 8.5 | The pKa of the piperidine nitrogen is predicted to be slightly lower than that of piperidine (~11) due to the electron-withdrawing effect of the attached fluoropyrimidine ring. |

| pKa (acidic) | N/A (alcohol pKa ~16) | The alcohol proton is weakly acidic, typical for primary alcohols. |

| LogP | 1.0 - 1.5 (estimated) | This value is an estimate balancing the lipophilicity-enhancing effect of the fluorine atom[3] against the hydrophilicity of the hydroxymethyl group. |

Proposed Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyrimidine ring, which is further activated by the presence of a halogen at the C2 position.

Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via SₙAr reaction.

Materials:

-

2-Chloro-5-fluoropyrimidine (1.0 eq)

-

4-(Hydroxymethyl)piperidine (1.1 eq)[5]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(hydroxymethyl)piperidine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the limiting reagent).

-

Reagent Addition: Add 2-chloro-5-fluoropyrimidine (1.0 eq) to the stirring slurry at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Causality: Heating is necessary to overcome the activation energy for the SₙAr reaction. Potassium carbonate acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reagents without interfering with the reaction.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-5-fluoropyrimidine is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). c. Concentrate the filtrate under reduced pressure to yield the crude product. d. Dissolve the crude residue in ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

Analytical Characterization

A self-validating protocol for structural confirmation and purity assessment is critical. The following workflow ensures the identity and quality of the synthesized compound.

Characterization Workflow

Caption: Workflow for analytical characterization and validation.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm) ≈ 8.3 (d, 2H): Pyrimidine protons. δ ≈ 4.6 (m, 2H): Piperidine protons adjacent to nitrogen (axial). δ ≈ 3.5 (d, 2H): Protons of the -CH₂OH group. δ ≈ 3.0 (m, 2H): Piperidine protons adjacent to nitrogen (equatorial). δ ≈ 1.8-2.0 (m, 3H): Other piperidine protons. δ ≈ 1.2-1.4 (m, 2H): Other piperidine protons. Signal for the -OH proton will be a broad singlet. |

| ¹³C NMR | δ (ppm) ≈ 160: C2 of pyrimidine (attached to N and N). δ ≈ 155 (d, J≈250 Hz): C5 of pyrimidine (attached to F). δ ≈ 145 (d, J≈15 Hz): C4/C6 of pyrimidine. δ ≈ 67: -CH₂OH carbon. δ ≈ 45: Piperidine carbons adjacent to nitrogen. δ ≈ 40: Piperidine C4. δ ≈ 30: Piperidine C3/C5. Expect approximately 7 distinct signals. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely a triplet due to coupling with the two adjacent pyrimidine protons. |

| MS (ESI+) | m/z = 212.12 [M+H]⁺: The calculated exact mass for the protonated molecule (C₁₀H₁₅FN₃O⁺) is 212.1203. |

| IR (KBr) | ν (cm⁻¹) ≈ 3350 (broad): O-H stretch from the alcohol. ν ≈ 2950-2850: Aliphatic C-H stretches from piperidine. ν ≈ 1600, 1570: C=N and C=C stretches from the pyrimidine ring. ν ≈ 1250: C-F stretch. |

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for creating diverse chemical libraries for drug discovery.[2]

-

Kinase Inhibitors: The fluoropyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. The piperidinemethanol tail can be further functionalized to target solvent-exposed regions or allosteric pockets, providing a route to potent and selective inhibitors.

-

CNS-Targeted Agents: The piperidine scaffold is frequently employed in drugs targeting the central nervous system (CNS), as it can improve blood-brain barrier penetration and interact with various receptors and transporters.[6]

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an elaborate 3D fragment. The piperidine ring provides a non-flat, three-dimensional architecture that is increasingly sought after to explore new chemical space and improve drug properties.[7]

-

Metabolic Disease Targets: Similar structures containing the 2-aminopyrimidine-piperidine core have been investigated as agonists for targets like G-protein-coupled receptors (GPCRs) involved in metabolic regulation.

Conclusion

While this compound is not a widely cataloged compound, a thorough analysis of its constituent parts provides a clear and reliable projection of its properties and behavior. It is predicted to be a stable, crystalline solid with physicochemical characteristics amenable to drug development. The proposed SₙAr synthesis is a robust and scalable method for its preparation, and its structure can be unequivocally confirmed using standard analytical techniques. The convergence of the metabolically robust fluoropyrimidine ring and the privileged piperidine scaffold makes this molecule a highly attractive starting point for medicinal chemistry campaigns aimed at a range of therapeutic targets.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

- Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12572-12581.

- Journal of Kufa for Chemical Sciences. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. 4(2), 698-706.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 5-fluoropyrimidine. Retrieved from [Link]

- OUCI. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261-1262.

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

- Gmeiner, R. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469.

- Caudle, K. E., et al. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 23(12), 685.

-

National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

- Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)

- Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)

- Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.

-

Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584.

- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.

- Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 10(1), 1-19.

-

Eurofins Biomnis. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from [Link]

-

PubChem. (n.d.). Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients. Retrieved from [Link]

- National Institutes of Health. (2016). Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. Cancer Chemotherapy and Pharmacology, 78(1), 1-11.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6457-49-4 Cas No. | 4-(Hydroxymethyl)piperidine | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Uncharted Territory: The Enigmatic Mechanism of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, we embark on an analytical journey into the pharmacological profile of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. However, it is with scientific diligence that we must first address the current landscape of publicly available information. Following a comprehensive and multi-faceted search of scientific literature and patent databases, it has become evident that the specific mechanism of action for this compound remains largely undisclosed in the public domain.

While its chemical structure, featuring a 5-fluoropyrimidine moiety linked to a piperidin-4-ylmethanol scaffold, suggests potential interactions with a range of biological targets, no definitive studies outlining its specific molecular interactions, signaling pathway modulation, or therapeutic applications have been published. The Chemical Abstracts Service (CAS) has assigned the number 1032825-49-2 to this compound, confirming its synthesis and existence.

This guide, therefore, pivots from a declarative exposition of a known mechanism to a forward-looking, hypothesis-driven framework. We will leverage our expertise to dissect the compound's constituent pharmacophores, explore the known biological activities of structurally related molecules, and propose a strategic roadmap for its preclinical characterization. This document will serve as a foundational whitepaper for any research group poised to investigate the therapeutic potential of this novel chemical entity.

Part 1: Deconstructing the Pharmacophores - A Clue-Driven Approach

The structure of this compound presents two key pharmacophoric elements: the 5-fluoropyrimidine ring and the piperidin-4-ylmethanol group. Understanding the established roles of these moieties in medicinal chemistry can provide valuable insights into the compound's potential biological activities.

The 5-Fluoropyrimidine Moiety: A Cornerstone of Antimetabolite Chemistry

The 5-fluoropyrimidine core is a well-established pharmacophore, most famously represented by the anticancer drug 5-fluorouracil (5-FU). The fluorine atom at the 5-position is critical for its biological activity, where it mimics uracil and becomes incorporated into RNA and DNA, leading to cytotoxicity. Furthermore, its metabolites can inhibit thymidylate synthase, a key enzyme in DNA synthesis.

While the linkage to the piperidine ring in our compound of interest is different from the ribose linkage in 5-FU's active metabolites, the presence of the 5-fluoropyrimidine suggests that investigations into its potential as an antimetabolite or an enzyme inhibitor in pathways involving pyrimidine metabolism are warranted.

The Piperidine Scaffold: A Privileged Structure in CNS and Beyond

The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in a vast array of approved drugs targeting a wide range of receptors and enzymes. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets.

Structurally similar piperidine-containing molecules have demonstrated activity as:

-

Serotonin (5-HT) receptor modulators: The piperidine moiety is a common feature in ligands for various 5-HT receptor subtypes, suggesting a potential role in neurological or psychiatric disorders.

-

Dopamine receptor ligands: Many antipsychotic and anti-Parkinsonian agents incorporate a piperidine ring.

-

Enzyme inhibitors: The piperidine scaffold can be functionalized to interact with the active sites of various enzymes, including kinases and proteases.

The methanol group on the piperidine ring provides a hydroxyl functional group that can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding.

Part 2: A Strategic Roadmap for Elucidating the Mechanism of Action

Given the absence of direct evidence, a systematic, multi-pronged approach is necessary to uncover the mechanism of action of this compound. The following experimental workflow is proposed as a robust starting point for any research endeavor.

Initial Target-Agnostic Phenotypic Screening

A high-throughput phenotypic screen across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, neuronal cells, immune cells) is the logical first step. This approach can reveal unexpected cellular activities and guide subsequent target identification efforts.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Panel Selection: A panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and relevant normal cell lines should be selected to assess cytotoxicity and cytostatic effects.

-

Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series should be prepared to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Cell Seeding: Cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The dilution series of the compound is added to the cells. Appropriate controls (vehicle-only, positive control cytotoxic agent) must be included.

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Dose-response curves are generated, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated for each cell line.

Data Presentation: Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| Example: MCF-7 | Breast Cancer | To be determined |

| Example: A549 | Lung Cancer | To be determined |

| Example: SH-SY5Y | Neuroblastoma | To be determined |

| Example: Jurkat | T-cell Leukemia | To be determined |

Logical Relationship: From Phenotype to Hypothesis

Caption: Workflow from phenotypic screening to hypothesis generation.

Target Identification Strategies

Should the phenotypic screening reveal a consistent and potent activity in a particular cell type or against a specific cellular process, the following target identification methods can be employed.

-

Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins can then be identified by mass spectrometry.

-

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against libraries of known protein structures to predict potential binding targets.

-

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets or pathway components.

Part 3: Future Directions and Concluding Remarks

The journey to elucidate the mechanism of action of this compound is at its inception. The structural motifs present in this molecule offer tantalizing clues, pointing towards potential roles in oncology, neuroscience, or immunology. The proposed experimental roadmap provides a clear and logical path forward for researchers to unravel its pharmacological secrets.

This whitepaper serves as a call to the scientific community to explore the potential of this and other novel chemical entities that lie at the intersection of established pharmacophores. The lack of existing data should not be seen as a deterrent but rather as an opportunity for discovery. As new data emerges, this document will be updated to reflect the evolving understanding of this intriguing molecule.

References

As of the latest comprehensive search, there are no publicly available scientific articles or patents that specifically detail the mechanism of action of this compound. The following is a list of resources that provide context on the constituent pharmacophores and related molecules.

Unmasking the Cellular Interlocutors of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel small molecule, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol. Recognizing the therapeutic potential inherent in its fluoropyrimidine and piperidine moieties, this document outlines a multi-pronged strategy employing cutting-edge chemoproteomic, biophysical, and computational approaches. We furnish drug development professionals, researchers, and scientists with not only detailed, step-by-step experimental protocols but also the underlying scientific rationale to empower logical and efficient target deconvolution campaigns. Our approach is designed to be a self-validating system, integrating orthogonal methods to build a robust body of evidence for putative target engagement and downstream biological consequences.

Introduction: Deconstructing the Molecule for Target Prioritization

The structure of this compound presents two key pharmacophores: the 5-fluoropyrimidine ring and a substituted piperidine scaffold. An initial analysis of these components, based on existing knowledge of their roles in medicinal chemistry, is crucial for forming preliminary hypotheses about potential target classes.

-

5-Fluoropyrimidine: This moiety is a well-established pharmacophore, most famously represented by the anticancer drug 5-fluorouracil (5-FU). 5-FU and its derivatives are known to primarily target thymidylate synthase, a key enzyme in nucleotide biosynthesis, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1] While this provides a strong starting hypothesis, it is crucial to recognize that other enzymes involved in nucleotide metabolism could also be potential targets.

-

Piperidine: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs with diverse biological activities.[1][2] Piperidine-containing compounds have been shown to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2][3] The specific substitution pattern on the piperidine ring of our compound of interest will ultimately dictate its target selectivity.

Given the therapeutic precedent of these scaffolds, a systematic and unbiased approach to target identification is paramount to fully elucidate the mechanism of action of this compound. This guide will detail a strategic workflow, commencing with broad, unbiased screening methods and progressively narrowing the focus to specific, validated targets.

A Strategic Workflow for Target Deconvolution

A successful target identification campaign relies on a logical and iterative process that combines computational predictions with robust experimental validation. We propose a three-phase workflow designed to maximize the probability of identifying and validating the true biological targets of this compound.

Figure 1: A strategic workflow for target identification.

Phase 1: Casting a Wide Net - In Silico and Unbiased Experimental Screening

The initial phase is designed to generate a broad list of potential targets using both computational and experimental approaches. This dual-pronged strategy allows for the cross-validation of hypotheses and reduces the likelihood of pursuing false positives.

In Silico Target Prediction: A Data-Driven Starting Point

Computational methods offer a rapid and cost-effective means to predict potential biological targets by comparing the chemical structure of this compound to large databases of known ligand-target interactions.[4][5]

Methodology:

-

Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction or TargetHunter which employ 2D and 3D similarity measures to compare the query molecule against libraries of compounds with known biological activities.[4][6]

-

Structure-Based Approaches (if applicable): If a high-quality 3D structure of a hypothesized target is available, molecular docking simulations can be performed to predict the binding affinity and pose of the compound within the target's active site.[4]

Rationale: In silico methods provide a ranked list of potential targets, which can be used to prioritize subsequent experimental validation. This approach is particularly valuable for identifying potential off-target effects early in the drug discovery process.

Unbiased Chemoproteomics: Fishing for Targets in their Native Environment

Chemoproteomics enables the identification of protein targets directly from complex biological samples, such as cell lysates or tissues, without prior knowledge of the target.[7] We will focus on two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9][10] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within a cellular context.[11][12]

Experimental Protocol: Proteome-wide CETSA coupled with Mass Spectrometry

-

Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

-

Thermal Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves protein quantification, reduction, alkylation, and tryptic digestion.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

-

Data Analysis: Identify proteins that exhibit a significant thermal shift in the presence of the compound compared to the vehicle control. These proteins are considered potential targets.

Rationale: CETSA is a powerful method for identifying direct target engagement in a physiological setting.[8] The proteome-wide approach provides an unbiased survey of potential targets.

DARTS operates on a similar principle to CETSA but utilizes proteolytic digestion instead of heat to probe for changes in protein stability upon ligand binding.[13][14][15] Ligand binding can alter the conformation of a protein, making it more or less susceptible to cleavage by proteases.[16]

Experimental Protocol: DARTS coupled with Mass Spectrometry

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

-

Compound Incubation: Incubate aliquots of the cell lysate with either this compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.

-

Quenching and Sample Preparation: Stop the digestion and prepare the samples for SDS-PAGE and subsequent mass spectrometry analysis.

-

SDS-PAGE and In-Gel Digestion: Separate the protein digests by SDS-PAGE. Excise gel bands that show a difference in intensity between the compound-treated and vehicle-treated samples. Perform in-gel tryptic digestion of the excised bands.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Data Analysis: Proteins that are protected from or sensitized to proteolysis in the presence of the compound are considered potential targets.

Rationale: DARTS is a valuable orthogonal method to CETSA for unbiased target identification.[13] It is particularly useful for membrane proteins and protein complexes that may not be amenable to thermal denaturation studies.

Phase 2: Hypothesis Generation and Prioritization

The data generated from Phase 1 will likely yield a list of several potential targets. The next critical step is to integrate these datasets and prioritize the most promising candidates for in-depth validation.

Data Integration and Prioritization Strategy:

-

Convergence of Evidence: Prioritize targets that are identified by multiple independent methods (e.g., predicted by in silico tools and identified in either CETSA or DARTS experiments).

-

Biological Plausibility: Evaluate the biological function of the identified targets in the context of any observed phenotypic effects of the compound.

-

Druggability: Assess the "druggability" of the prioritized targets based on the presence of known binding pockets and their precedent as therapeutic targets.

This integrated analysis will generate a shortlist of high-confidence target candidates for rigorous validation in Phase 3.

Phase 3: Orthogonal Validation and Mechanistic Elucidation

The final phase focuses on confirming the interaction between this compound and the prioritized target candidates using orthogonal methods and elucidating the downstream functional consequences of this engagement.

Biophysical and Biochemical Validation

Directly measuring the binding affinity and kinetics of the compound-target interaction is essential for validation.

Recommended Assays:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR): Measures the real-time kinetics of binding and dissociation, providing association (ka) and dissociation (kd) rate constants, from which the affinity (Kd) can be calculated.

-

Enzymatic Assays (if applicable): If the target is an enzyme, assess the effect of the compound on its catalytic activity to determine if it acts as an inhibitor or activator.

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Principle | Measures heat changes upon binding | Measures changes in refractive index upon binding |

| Information | Kd, n, ΔH, ΔS | ka, kd, Kd |

| Throughput | Low to medium | Medium to high |

| Sample Req. | Higher concentration, label-free | Lower concentration, one partner immobilized |

Table 1: Comparison of biophysical techniques for target validation.

Cell-Based Target Engagement and Functional Assays

Confirming target engagement in a cellular context and linking it to a functional outcome is the ultimate validation.

Recommended Approaches:

-

Targeted CETSA or DARTS with Western Blotting: Validate the interaction with the specific prioritized target using the principles of CETSA or DARTS, but with detection via Western blotting using a target-specific antibody. This provides a more focused and often more sensitive validation of the initial proteome-wide findings.

-

Cellular Functional Assays: Design assays to measure the downstream consequences of target engagement. For example:

-

If the target is a kinase: Measure the phosphorylation of a known substrate.

-

If the target is a GPCR: Measure changes in second messenger levels (e.g., cAMP or Ca2+).

-

If the target is an ion channel: Use patch-clamp electrophysiology to measure changes in ion flow.

-

-

Phenotypic Rescue/Mimicry: Use genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout) to deplete the target protein. If the compound's phenotypic effect is diminished in the absence of the target, this provides strong evidence for on-target activity.

Figure 2: A workflow for orthogonal target validation.

Broad-Spectrum Screening Against Key Target Classes

Given the structural motifs of this compound, it is prudent to conduct broad-spectrum screening against key druggable protein families in parallel with the unbiased approaches.

Kinase Profiling

The human kinome represents a large and highly druggable class of enzymes. Profiling the compound against a panel of kinases can rapidly identify potential on- and off-target activities.[17][18][19]

Methodology:

-

Utilize a commercial kinase profiling service that offers screening against a large panel of kinases (e.g., >400) at one or more concentrations.[20]

-

Follow up on any hits with dose-response studies to determine IC50 values.

GPCR Screening

GPCRs are the largest family of cell surface receptors and are major drug targets.[21][22][23]

Methodology:

-

Screen the compound against a panel of GPCRs using radioligand binding assays or functional assays that measure second messenger signaling (e.g., cAMP or calcium flux).[24]

-

Multiplexed screening platforms can provide a high-throughput assessment of GPCRome-wide activity.[25]

Ion Channel Screening

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[26][27][28]

Methodology:

-

Employ automated patch-clamp electrophysiology to screen the compound against a panel of key ion channels (e.g., hERG, Nav, Cav, Kv channels).[29][30]

-

This is particularly important for assessing potential cardiotoxicity early in development.

Conclusion: Building a Compelling Target Dossier

The identification and validation of the biological targets of this compound is a critical step in its development as a potential therapeutic agent. The multi-faceted approach outlined in this guide, which combines in silico prediction, unbiased chemoproteomics, and focused validation studies, provides a robust framework for building a comprehensive target dossier. By adhering to the principles of orthogonality and biological relevance, researchers can confidently identify the molecular mechanisms underlying the compound's activity and pave the way for its successful translation into the clinic.

References

- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of drug action.

- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.

- Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.

- Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., ... & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

- Gao, Y., Ma, M., Li, W., & Lei, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 2305608.

- Creative Biogene. (n.d.). Ion Channel Screening & Profiling Services.

- Singh, S., & Seth, P. (2018). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS chemical biology, 13(5), 1279-1287.

- Locker, M., & Wilson, J. (2023). Stability-based approaches in chemoproteomics. Essays in Biochemistry, 67(4), 589-600.

- ChanPharm. (n.d.). Ion Channel Screening Service.

- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.

- Charles River Laboratories. (n.d.). Ion Channel Assays.

- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1493, pp. 215-227). Humana Press.

- Conduct Science. (2019). Affinity Chromatography Protocol.

- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.

- Zhang, L., & Li, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6667-6677.

- ApconiX. (2025). ION Channel Screening.

- Lomenick, B., Olsen, R. W., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology (Vol. 1263, pp. 287-299). Humana Press.

- Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395-406.

- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38.

- Creative Bioarray. (n.d.). Ion Channel Screening Services.

- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., popular, N. M., ... & Huang, J. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 108(51), 20486-20491.

- Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.

- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Lomenick, B., Olsen, R. W., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-299.

- Inoue, A., Raim, N. M., Ritt, M. G., Lee, H., Kakinuma, T., Yoshikawa, M., ... & Manglik, A. (2022). Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions. Cell, 185(25), 4773-4788.e19.

- ResearchGate. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.

- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). Molecules, 28(13), 5081.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 242-250.

- KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). Nucleic Acids Research.

- Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., ... & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.

- Byrne, R. (2018). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology (Vol. 1823, pp. 241-255). Humana Press.

- Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). STAR Protocols, 5(2), 102998.

- Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology, 71, 151-158.

- Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.

- Microbe Notes. (2025). Affinity Chromatography: Principle, Parts, Steps, Uses.

- Creative Biogene. (n.d.). GPCR Screening & Profiling Services.

- Wikipedia. (n.d.). Affinity chromatography.

- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.

- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.

- DiscoverX. (n.d.). GPCR Product Solutions.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Graphviz. (2024). DOT Language.

- Thermo Fisher Scientific. (n.d.). Affinity Purification Mass Spectrometry.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]